

Application Notes and Protocols for Oxazol-5-yl-methylamine

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Compound of Interest

Compound Name: Oxazol-5-YL-methylamine

Cat. No.: B15147029

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Introduction

Oxazol-5-yl-methylamine is a valuable heterocyclic building block in medicinal chemistry and drug discovery. The oxazole scaffold is present in numerous biologically active compounds, and the 5-aminomethyl substituent provides a key vector for chemical modification and interaction with biological targets.^{[1][2]} This document provides detailed protocols for the synthesis of **oxazol-5-yl-methylamine** and its derivatives, along with relevant data and visualizations to aid in its application in research and development.

Synthetic Protocols

Two primary synthetic routes for the preparation of **oxazol-5-yl-methylamine** are presented below. Route 1 proceeds via the synthesis and subsequent deprotection of an N-protected 5-(aminomethyl)oxazole. Route 2 offers a versatile alternative starting from the commercially available oxazole-5-methanol.

Route 1: Synthesis via N-Protected 5-(Aminomethyl)oxazole

This route involves the formation of an N-Boc protected 5-(aminomethyl)oxazole from an N-Boc-amino acid ester and an α -lithiated isocyanide, followed by deprotection of the amine.

Step 1: Synthesis of N-Boc-5-(aminomethyl)oxazole

This procedure is adapted from the general principles of oxazole synthesis from α -amino esters.

Experimental Protocol:

- Preparation of the lithiated isocyanide: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, and a nitrogen inlet, dissolve methyl isocyanide (1.0 eq) in anhydrous tetrahydrofuran (THF) to make a 0.5 M solution.
- Cool the solution to -78 °C in a dry ice/acetone bath.
- Slowly add a solution of n-butyllithium (1.0 eq, 1.6 M in hexanes) dropwise, maintaining the temperature below -70 °C.
- Stir the resulting solution at -78 °C for 30 minutes.
- Reaction with the amino ester: In a separate flame-dried flask, dissolve N-Boc-glycine methyl ester (1.2 eq) in anhydrous THF.
- Slowly add the solution of the N-Boc-amino ester to the pre-formed lithiated isocyanide solution at -78 °C.
- Allow the reaction mixture to stir at -78 °C for 2 hours, then slowly warm to room temperature and stir overnight.
- Work-up: Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.
- Extract the aqueous layer with ethyl acetate (3 x 50 mL).
- Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
- Purification: Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield N-Boc-5-(aminomethyl)oxazole.

Reactant/Reagent	Molar Eq.
Methyl isocyanide	1.0
n-Butyllithium	1.0
N-Boc-glycine methyl ester	1.2
Anhydrous THF	-
Saturated aq. NH ₄ Cl	-
Ethyl acetate	-
Brine	-
Anhydrous Na ₂ SO ₄	-

Table 1: Stoichiometry for the synthesis of N-Boc-5-(aminomethyl)oxazole.

Step 2: Deprotection of N-Boc-5-(aminomethyl)oxazole

This step removes the tert-butyloxycarbonyl (Boc) protecting group to yield the final product.

Experimental Protocol:

- Dissolve N-Boc-5-(aminomethyl)oxazole (1.0 eq) in dichloromethane (DCM, 0.1 M).
- Add trifluoroacetic acid (TFA, 10 eq) dropwise at 0 °C.
- Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, monitoring by TLC until the starting material is consumed.
- Concentrate the reaction mixture under reduced pressure.
- Dissolve the residue in a small amount of DCM and neutralize with saturated aqueous sodium bicarbonate solution.
- Extract the aqueous layer with DCM (3 x 30 mL).

- Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to afford **oxazol-5-yl-methylamine**.

Reactant/Reagent	Molar Eq.
N-Boc-5-(aminomethyl)oxazole	1.0
Dichloromethane (DCM)	-
Trifluoroacetic acid (TFA)	10
Saturated aq. NaHCO ₃	-
Brine	-
Anhydrous Na ₂ SO ₄	-

Table 2: Reagents for the deprotection of N-Boc-5-(aminomethyl)oxazole.

Route 2: Synthesis from Oxazole-5-methanol

This route utilizes the commercially available oxazole-5-methanol, which is first oxidized to the corresponding aldehyde and then converted to the amine via reductive amination.

Step 1: Swern Oxidation of Oxazole-5-methanol to Oxazole-5-carbaldehyde

This protocol uses a mild oxidation method to convert the primary alcohol to an aldehyde.^{[3][4][5][6]}

Experimental Protocol:

- Activator Preparation:** In a flame-dried, three-necked round-bottom flask under a nitrogen atmosphere, add anhydrous dichloromethane (DCM, 0.2 M) and cool to -78 °C.
- Slowly add oxalyl chloride (1.5 eq) to the DCM.
- In a separate flask, dissolve dimethyl sulfoxide (DMSO, 2.2 eq) in anhydrous DCM and add it dropwise to the oxalyl chloride solution, maintaining the temperature at -78 °C. Stir for 15

minutes.

- Oxidation: Dissolve oxazole-5-methanol (1.0 eq) in anhydrous DCM and add it dropwise to the activated DMSO solution at -78 °C. Stir for 30 minutes.
- Quenching: Add triethylamine (5.0 eq) dropwise to the reaction mixture at -78 °C.
- Allow the reaction to warm to room temperature and stir for 1 hour.
- Work-up: Add water to the reaction mixture and separate the layers.
- Extract the aqueous layer with DCM (3 x 50 mL).
- Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
- Purification: Purify the crude oxazole-5-carbaldehyde by flash column chromatography on silica gel.

Reactant/Reagent	Molar Eq.
Oxazole-5-methanol	1.0
Oxalyl chloride	1.5
Dimethyl sulfoxide (DMSO)	2.2
Triethylamine	5.0
Anhydrous Dichloromethane	-
Water	-
Brine	-
Anhydrous Na ₂ SO ₄	-

Table 3: Reagents for Swern oxidation of oxazole-5-methanol.

Step 2: Reductive Amination of Oxazole-5-carbaldehyde

This procedure converts the aldehyde to the primary amine using sodium triacetoxyborohydride as a mild reducing agent.[7][8][9]

Experimental Protocol:

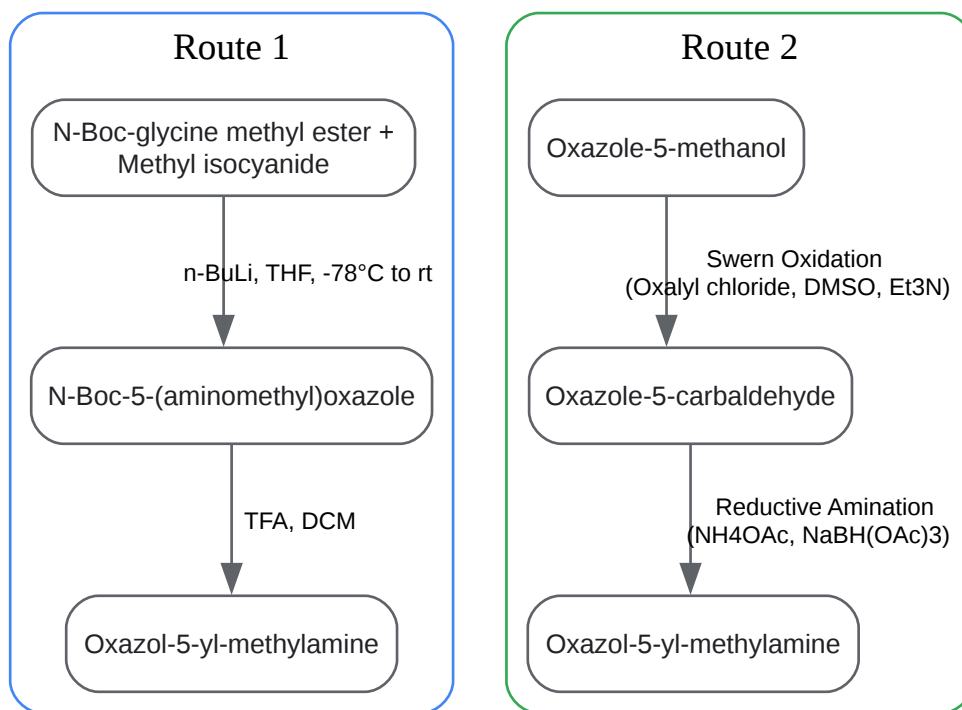
- To a solution of oxazole-5-carbaldehyde (1.0 eq) in 1,2-dichloroethane (DCE, 0.1 M), add ammonium acetate (5.0 eq).
- Stir the mixture at room temperature for 30 minutes.
- Add sodium triacetoxyborohydride (1.5 eq) portion-wise over 10 minutes.
- Stir the reaction mixture at room temperature for 12-24 hours, monitoring by TLC.
- Work-up: Quench the reaction with saturated aqueous sodium bicarbonate solution.
- Separate the layers and extract the aqueous phase with DCM (3 x 40 mL).
- Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield **oxazol-5-yl-methylamine**.

Reactant/Reagent	Molar Eq.
Oxazole-5-carbaldehyde	1.0
Ammonium acetate	5.0
Sodium triacetoxyborohydride	1.5
1,2-Dichloroethane (DCE)	-
Saturated aq. NaHCO ₃	-
Dichloromethane (DCM)	-
Brine	-
Anhydrous Na ₂ SO ₄	-

Table 4: Reagents for the reductive amination of oxazole-5-carbaldehyde.

Visualizations

Synthetic Workflow

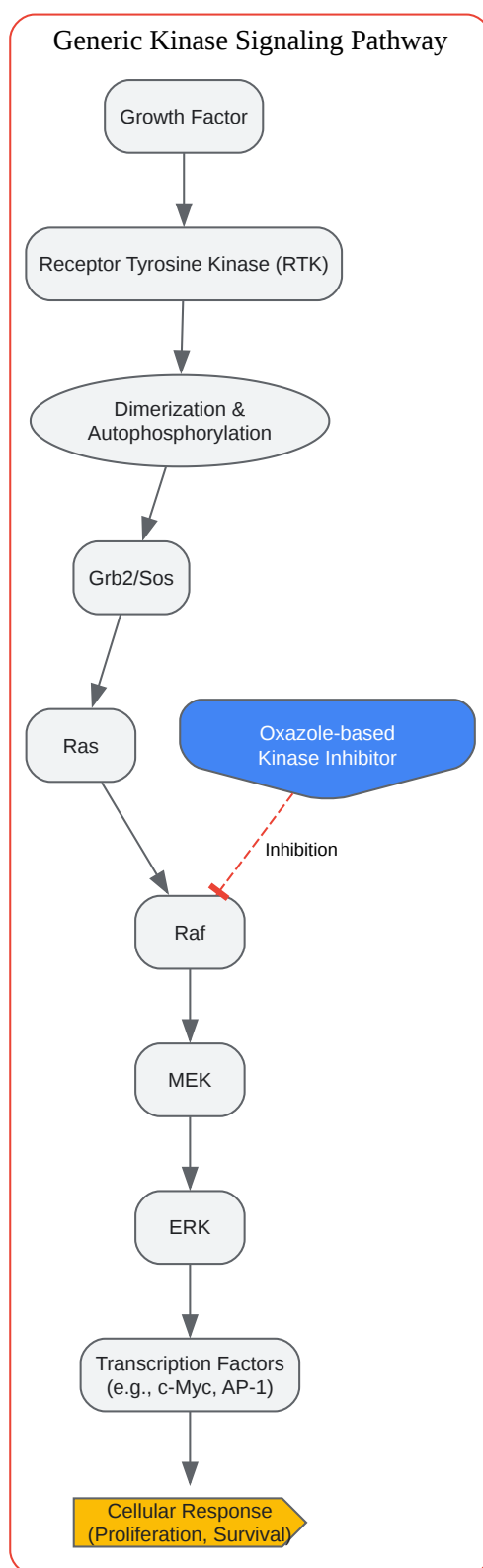


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Synthetic routes to **oxazol-5-yl-methylamine**.

Application in Kinase Inhibitor Scaffolds

Oxazole derivatives are known to act as scaffolds for kinase inhibitors by mimicking the hinge-binding motif of ATP. The aminomethyl group at the 5-position can be further functionalized to interact with other regions of the ATP-binding pocket, enhancing potency and selectivity.



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Potential role of oxazole derivatives as kinase inhibitors.

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